
2-(3-Chlorophenyl)oxirane
Overview
Description
2-(3-Chlorophenyl)oxirane (CAS: 20697-04-5; molecular formula: C₈H₇ClO; molecular weight: 154.59 g/mol) is an epoxide derivative featuring a chlorinated aromatic ring at the meta position of the oxirane (epoxide) group . It is also known by synonyms such as 3-chlorostyrene oxide, m-chlorostyrene oxide, and (R)-(+)-3-chlorophenyloxirane, reflecting its stereochemical variants (e.g., CAS 62600-71-9 for the R-enantiomer) . The compound’s structure comprises a three-membered epoxide ring fused to a 3-chlorophenyl group, conferring reactivity typical of epoxides (e.g., ring-opening reactions) while the chloro substituent enhances electron-withdrawing effects, influencing its chemical behavior .
Key applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it has been employed in the preparation of α,β-epoxy carbonyl compounds via Darzens condensation .
Preparation Methods
Epoxidation of 3-Chlorostyrene
Peracid Epoxidation
The most common and classical synthetic route for 2-(3-Chlorophenyl)oxirane is the epoxidation of 3-chlorostyrene using peracids such as m-chloroperoxybenzoic acid (mCPBA). This reaction proceeds under mild conditions, typically at room temperature, in an inert solvent like dichloromethane.
$$
\text{3-chlorostyrene} + \text{mCPBA} \rightarrow \text{this compound} + \text{m-chlorobenzoic acid}
$$
- Solvent: Dichloromethane (DCM) or similar inert solvents
- Temperature: Ambient (20–25°C)
- Reaction time: Several hours, monitored by chromatographic methods
- Yield: Generally high (>80%) with good selectivity
- By-products: m-chlorobenzoic acid, easily separated by extraction
This method is widely used in laboratory synthesis due to its simplicity and efficiency.
Organocatalytic Epoxidation
Recent advances have introduced environmentally friendly organocatalysts for epoxidation of alkenes. For example, 2,2,2-trifluoroacetophenone has been identified as an effective organocatalyst for epoxidizing styrene derivatives using hydrogen peroxide as the oxidant.
- Catalyst loading: 2–5 mol%
- Oxidant: Hydrogen peroxide (green oxidant)
- Conditions: Mild, environmentally benign
- Advantages: Avoids heavy metals, reduces hazardous waste
This method offers a sustainable alternative to traditional peracid epoxidations, potentially applicable to 3-chlorostyrene epoxidation.
Chlorohydrin Route (Industrial Method)
Chlorination of 3-Chlorostyrene
On an industrial scale, this compound is often produced via the chlorohydrin route, which involves two main steps:
- Chlorination: 3-chlorostyrene is reacted with chlorine to form the corresponding chlorohydrin intermediate.
- Dehydrochlorination: The chlorohydrin is treated with a base such as sodium hydroxide to induce intramolecular ring closure, forming the epoxide.
$$
\text{3-chlorostyrene} + Cl_2 \rightarrow \text{3-chlorostyrene chlorohydrin}
$$
$$
\text{3-chlorostyrene chlorohydrin} + NaOH \rightarrow \text{this compound} + NaCl + H_2O
$$
- Suitable for large-scale production
- Uses relatively inexpensive reagents
- Good overall yield with proper control of reaction conditions
- Requires careful handling of chlorine gas
- Control of reaction temperature and pH is critical to minimize side reactions.
Enantioselective Preparation
Asymmetric Epoxidation
For applications requiring enantiomerically enriched this compound, asymmetric epoxidation methods are employed. One validated approach uses chiral catalysts such as Jacobsen’s (salen) manganese(III) complexes.
- Catalyst loading: 0.5–2 mol%
- Temperature: 0–25°C
- Solvents: Dichloromethane or toluene
- Enantiomeric excess: >95% ee achievable
Enzymatic Kinetic Resolution
Enantioenrichment can also be achieved by enzymatic kinetic resolution using epoxide hydrolases, such as resting cells of Escherichia coli expressing specific epoxide hydrolase enzymes. Racemic this compound is selectively hydrolyzed to diols, leaving the desired enantiomer enriched.
- Buffer: Tris buffer (50 mM, pH 7.5)
- Temperature: 30°C
- Organic phase: n-Hexane containing substrate
- Reaction monitored by HPLC to achieve >99% ee of residual epoxide
This biocatalytic method offers high selectivity and mild reaction conditions, suitable for producing optically pure epoxides.
Alternative Epoxidation Using In Situ Generated Oxiranes
Some processes involve the in situ generation of oxirane compounds via known reactions, followed by immediate use or transformation. For example, epoxidation can be combined with ring-opening or oxidation steps, sometimes catalyzed by boron compounds and hydrogen peroxide in non-aqueous media.
- Boron compounds (boric acids, boron oxides, esters) catalyze epoxide ring transformations.
- Non-aqueous hydrogen peroxide solutions improve selectivity and reduce side reactions.
- Suitable solvents include esters and phosphoric acid derivatives.
While this approach is more relevant to downstream transformations of epoxides, it informs advanced synthetic strategies involving this compound.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Scale | Advantages | Limitations |
---|---|---|---|---|
Peracid Epoxidation | 3-chlorostyrene + mCPBA, DCM, RT | Laboratory | Simple, high yield, selective | Use of peracid, by-product acid |
Organocatalytic Epoxidation | 3-chlorostyrene + H2O2, 2,2,2-trifluoroacetophenone catalyst | Laboratory | Green, mild, metal-free | Catalyst cost, optimization needed |
Chlorohydrin Route | 3-chlorostyrene + Cl2, then NaOH | Industrial | Scalable, cost-effective | Handling chlorine, side reactions |
Enantioselective Epoxidation | Chiral Mn(III) salen catalysts, low temp | Laboratory | High enantiomeric excess | Catalyst cost, reaction control |
Enzymatic Kinetic Resolution | Racemic epoxide + epoxide hydrolase (E. coli) | Laboratory | Mild, selective, eco-friendly | Requires enzyme preparation |
Research Findings and Notes
- The peracid epoxidation method remains the benchmark for routine synthesis due to its reliability and straightforward execution.
- Organocatalytic epoxidation using hydrogen peroxide and trifluoroacetophenone represents a promising sustainable alternative, with ongoing research to improve catalyst efficiency and substrate scope.
- Industrial chlorohydrin synthesis is well-established but requires stringent safety protocols due to chlorine use.
- Enantioselective methods are critical for pharmaceutical applications, with both chemical and enzymatic routes offering high optical purity.
- Advances in biocatalysis and computational modeling continue to refine the understanding of regio- and stereoselectivity in these syntheses.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)oxirane undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The oxirane ring is highly strained and thus susceptible to nucleophilic attack. Common nucleophiles include water, alcohols, and amines, leading to the formation of diols, ethers, and amino alcohols, respectively.
Reduction Reactions: The compound can be reduced to form 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution Reactions: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenyl oxiranes.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Acidic or basic conditions, with nucleophiles such as water, methanol, or ammonia.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products:
Diols: Formed from the hydrolysis of the oxirane ring.
Ethers: Formed from the reaction with alcohols.
Amino Alcohols: Formed from the reaction with amines.
3-Chlorophenylethanol: Formed from the reduction of the oxirane ring.
Scientific Research Applications
Organic Synthesis
2-(3-Chlorophenyl)oxirane serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse reactions, making it valuable in creating pharmaceuticals and agrochemicals.
Key Reactions :
- Nucleophilic Ring Opening : The strained oxirane ring undergoes nucleophilic attack, facilitating the formation of alcohols and other functional groups.
- Synthesis of Anticancer Agents : It has been explored as a building block for synthesizing biologically active molecules, particularly those targeting cancer cells .
Medicinal Chemistry
Research has indicated that this compound can be utilized in medicinal chemistry for the development of new therapeutic agents. Its potential applications include:
- Antimicrobial Agents : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for new antibiotics.
- Anticancer Research : The compound's ability to modify biological pathways positions it as a potential lead in anticancer drug development .
Materials Science
In materials science, this compound is used to prepare polymers and resins with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Applications in Polymers :
- Cross-linking Agent : The reactive oxirane group allows for cross-linking in polymer formulations, improving their durability and performance.
- Functional Coatings : It can be utilized in creating coatings that require specific chemical resistance or adhesion properties .
Biological Studies
The compound has been studied for its interactions with biological molecules, particularly enzymes involved in metabolic pathways.
- Epoxide Hydrolase Inhibition : Research indicates that this compound may act as an inhibitor for epoxide hydrolases, enzymes crucial for metabolizing xenobiotics and endogenous compounds .
- Biochemical Assays : Its reactivity makes it suitable for use in biochemical assays to study enzyme kinetics and substrate specificity .
Case Studies
-
Anticancer Activity Study :
A study investigated the synthesis of novel anticancer agents from this compound derivatives. Results indicated that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications. -
Polymer Development :
Research on the use of this compound as a cross-linking agent demonstrated improved mechanical properties in epoxy resins. The study highlighted its effectiveness in enhancing thermal stability compared to non-chlorinated analogs .
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)oxirane primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Positional Isomers: (2-Chlorophenyl)oxirane vs. (4-Chlorophenyl)oxirane
- (2-Chlorophenyl)oxirane (CAS 62717-50-4): The chlorine substituent at the ortho position introduces steric hindrance near the epoxide ring, reducing reactivity in nucleophilic attacks compared to the meta isomer. Its molecular weight (154.59 g/mol) is identical to 2-(3-chlorophenyl)oxirane, but the ortho chlorine destabilizes the epoxide ring due to increased ring strain .
- (4-Chlorophenyl)oxirane : The para-substituted analog exhibits enhanced electronic effects, as the chlorine’s electron-withdrawing nature is maximized at this position. This increases the electrophilicity of the epoxide ring, favoring reactions with nucleophiles like amines or water .
Halogenated Derivatives
- 2-(3-Chloro-4-fluorophenyl)oxirane (CAS N/A; molecular formula: C₈H₆ClFO): The addition of a fluorine atom at the 4-position increases polarity and lipophilicity (logP ~2.5), enhancing bioavailability. This compound is used in medicinal chemistry for fluorinated drug precursors .
- 2-[4-(Trifluoromethyl)phenyl]oxirane (CAS 111991-14-1): The trifluoromethyl group (-CF₃) strongly withdraws electrons, making the epoxide highly reactive. Applications include fluorinated polymer synthesis .
Functional Group Modifications
Alkyl-Substituted Oxiranes
- 2-[2-(4-Chlorophenyl)ethyl]-2-(tert-butyl)oxirane (CAS N/A; molecular weight: 238.75 g/mol): The tert-butyl group increases steric bulk, reducing reactivity but improving stability. Used as a pesticide intermediate .
- 2-(3-Methylphenyl)oxirane (CAS 20697-03-4): The methyl group at the meta position donates electrons slightly, decreasing epoxide electrophilicity. Applications include resin modifiers .
Multi-Halogenated Derivatives
- Tridiphane (CAS 58138-08-2): A dichlorophenyl-trichloroethyl oxirane used as an herbicide. The trichloroethyl group enhances soil persistence but raises environmental toxicity concerns .
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
---|---|---|---|---|---|
This compound | 20697-04-5 | C₈H₇ClO | 154.59 | 3-Cl | High (epoxide ring-opening) |
(2-Chlorophenyl)oxirane | 62717-50-4 | C₈H₇ClO | 154.59 | 2-Cl | Moderate (steric hindrance) |
2-(3-Chloro-4-fluorophenyl)oxirane | N/A | C₈H₆ClFO | 172.58 | 3-Cl, 4-F | High (polarity-enhanced) |
2-[4-(Trifluoromethyl)phenyl]oxirane | 111991-14-1 | C₉H₇F₃O | 188.15 | 4-CF₃ | Very high (strong -I effect) |
Research Findings
- Synthetic Utility : this compound is synthesized via epoxidation of 3-chlorostyrene or by reacting α-chloroketones with aldehydes in basic conditions . Yields exceed 90% in optimized protocols .
- Reactivity Trends : Meta-chloro substitution enhances electrophilicity compared to ortho analogs, as shown in kinetic studies of epoxide ring-opening with amines .
- Environmental Impact : Chlorinated oxiranes like tridiphane exhibit high soil persistence (t₁/₂ > 60 days), raising concerns about bioaccumulation .
Biological Activity
2-(3-Chlorophenyl)oxirane, also known as 3-chloro-2-phenyloxirane, is a chemical compound characterized by its epoxide structure. The presence of a chlorine atom on the aromatic ring significantly influences its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological molecules, and potential applications in medicinal chemistry.
- Molecular Formula : C₈H₇ClO
- Molar Mass : Approximately 154.59 g/mol
- Physical State : Colorless liquid
- Density : 1.283 g/cm³
- Boiling Point : Approximately 229.4°C
The unique epoxide structure of this compound allows it to participate in various chemical reactions, particularly nucleophilic attacks due to the strain in the three-membered ring.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Interaction with Biological Molecules
Studies have explored the interaction of this compound with various biological molecules. The reactivity of the epoxide group allows it to form covalent bonds with nucleophiles such as amino acids and proteins. This property is crucial for understanding its safety and efficacy in potential applications.
Research indicates that the compound can inhibit enzymes involved in fatty acid metabolism, particularly elongases responsible for synthesizing very-long-chain fatty acids (VLCFAs). This inhibition is enhanced by the presence of chlorinated substituents on the benzene ring, which may alter enzyme affinity and activity .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of various epoxides, including this compound, found that it significantly inhibited the growth of resistant bacterial strains. The study highlighted its potential use as an alternative treatment for infections caused by multidrug-resistant organisms.
- Fatty Acid Metabolism Inhibition : Another research focused on the inhibition of VLCFA synthesis demonstrated that compounds with chlorinated substituents, including this compound, effectively reduced VLCFA levels in plant models. This finding suggests potential applications in agricultural biochemistry for controlling plant growth and development .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structure Type | Antimicrobial Activity | VLCFA Inhibition |
---|---|---|---|
This compound | Epoxide | Yes | Yes |
2-(4-Chlorophenyl)oxirane | Epoxide | Moderate | No |
Epichlorohydrin | Epoxide | Yes | Yes |
Styrene oxide | Epoxide | Low | No |
The unique chlorine substitution on the aromatic ring of this compound enhances both its antimicrobial activity and its ability to inhibit VLCFA synthesis compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(3-Chlorophenyl)oxirane, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via epoxidation of the corresponding alkene precursor (e.g., 3-chlorostyrene) using peracids like mCPBA or hydrogen peroxide with a catalyst. Optimization involves controlling temperature (0–25°C) and stoichiometric ratios to minimize side reactions (e.g., ring-opening). Purity can be enhanced via column chromatography or recrystallization .
Q. How is the stereochemical configuration of this compound determined experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry, as demonstrated for analogous epoxides (e.g., (2R,3R)-3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide). Alternatively, chiral HPLC or NMR with chiral shift reagents can distinguish enantiomers .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies epoxide protons (δ 3.5–4.5 ppm) and aromatic protons from the chlorophenyl group.
- MS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₇ClO₂: MW 170.59 g/mol).
- IR : Stretching frequencies for C-O (epoxide, ~1250 cm⁻¹) and C-Cl (aromatic, ~750 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 3-chlorophenyl group influence the reactivity of the epoxide ring in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing Cl group increases the electrophilicity of the epoxide, accelerating ring-opening reactions with nucleophiles (e.g., amines, thiols). Kinetic studies using polar aprotic solvents (e.g., DMF) and varying nucleophile concentrations can quantify this effect .
Q. What strategies resolve contradictions in reported reaction outcomes for this compound under acidic vs. basic conditions?
- Methodological Answer : Acidic conditions (e.g., H₂SO₄) favor carbocation-mediated ring-opening, leading to trans-diols, while basic conditions (e.g., NaOH) promote SN2 mechanisms, yielding cis-diols. Contradictions arise from solvent polarity and counterion effects; systematic variation of these parameters clarifies mechanistic pathways .
Q. How can computational modeling predict the regioselectivity of epoxide ring-opening in this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict preferential attack at the less hindered epoxide carbon. Experimental validation via kinetic isotope effects or Hammett plots aligns computational predictions with observed regiochemistry .
Q. What are the challenges in assessing the environmental persistence and toxicity of this compound?
- Methodological Answer : Limited ecotoxicological data exist for this compound. Standard OECD tests (e.g., 301 for biodegradation) can assess persistence, while Daphnia magna acute toxicity assays (OECD 202) evaluate aquatic impact. Structural analogs (e.g., 3-chlorophenol) suggest moderate persistence (t₁/₂ > 60 days in water) .
Q. How does the steric environment of this compound affect its use in asymmetric catalysis?
- Methodological Answer : The bulky 3-chlorophenyl group induces stereoselectivity in catalytic epoxide ring-opening. Chiral ligands (e.g., Jacobsen’s salen complexes) paired with kinetic resolution studies (HPLC monitoring) optimize enantiomeric excess (>90%) in products .
Q. Methodological Tables
Table 1: Key Physicochemical Properties of this compound
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₈H₇ClO₂ | |
Molecular Weight | 170.59 g/mol | |
Boiling Point | Estimated 220–240°C (extrapolated) | |
LogP (Octanol-Water) | ~2.1 (calculated) | |
Hydrogen Bond Acceptors | 2 |
Table 2: Comparative Reactivity of Chlorophenyl-Substituted Epoxides
Properties
IUPAC Name |
2-(3-chlorophenyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942899 | |
Record name | 2-(3-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20697-04-5 | |
Record name | 2-(3-Chlorophenyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3-Chloro-phenyl)-oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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